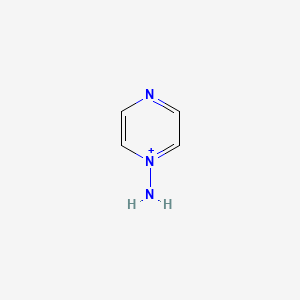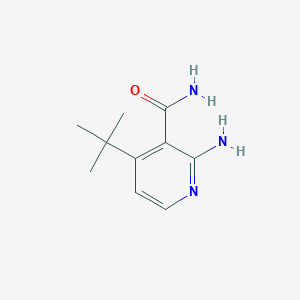
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide is a versatile chemical compound with the molecular formula C17H19IN2O3 and a molecular weight of 426.25 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an iodine atom, and a methylbenzyl group attached to a benzohydrazide core. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzaldehyde, which is then converted to the benzohydrazide derivative through a reaction with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The purity and yield of the final product are critical factors, and quality control measures are implemented to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace the iodine atom or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethoxy-5-iodo-4-((3-methylbenzyl)oxy)benzaldehyde
- 3-Ethoxy-5-iodo-4-methylbenzoic acid
- 3-Ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde
Uniqueness
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C17H19IN2O3 |
|---|---|
Molekulargewicht |
426.25 g/mol |
IUPAC-Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H19IN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-6-4-11(2)5-7-12/h4-9H,3,10,19H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
JSERSHZNBBPFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)I)OCC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


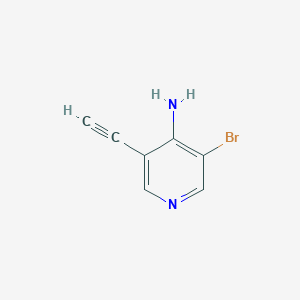

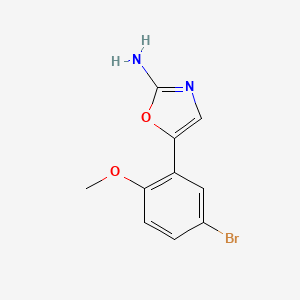



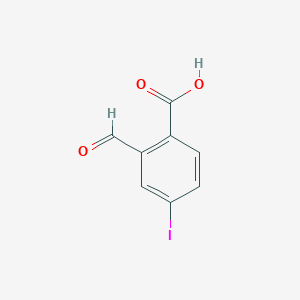

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)

